(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(4-fluorophenyl)methanone
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Overview
Description
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(4-fluorophenyl)methanone is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(4-fluorophenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Fluorination: Introduction of fluorine atoms can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Methanone Group Addition: The methanone group can be introduced through a Friedel-Crafts acylation reaction using acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(4-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(4-fluorophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its fluorine atoms.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (6-chloro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(4-chlorophenyl)methanone
- (6-bromo-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(4-bromophenyl)methanone
- (6-iodo-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(4-iodophenyl)methanone
Uniqueness
The presence of fluorine atoms in (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(4-fluorophenyl)methanone imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets compared to its chloro, bromo, and iodo analogs. These properties make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO/c1-11-2-3-13-10-15(19)8-9-16(13)20(11)17(21)12-4-6-14(18)7-5-12/h4-11H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRGJRZHPPRCGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3=CC=C(C=C3)F)C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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